

Application Note: Quantitative Analysis of Penicilloic Acid using HPLC-MS/MS

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Abstract

This application note presents a robust and sensitive method for the quantification of **penicilloic acid** in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Penicilloic acid** is a primary degradation product of penicillin antibiotics, and its accurate quantification is crucial in pharmaceutical development, clinical diagnostics, and food safety monitoring. Detailed protocols for sample preparation from citrus and blood matrices, along with optimized chromatographic and mass spectrometric conditions, are provided. The method demonstrates excellent linearity, accuracy, precision, and sensitivity for the determination of **penicilloic acid**.

Introduction

Penicillins are a widely used class of β -lactam antibiotics that are susceptible to degradation, primarily through the hydrolysis of the β -lactam ring, leading to the formation of **penicilloic acid**. The presence and concentration of **penicilloic acid** are of significant interest as it is a key metabolite linked to penicillin-related allergic reactions. Furthermore, monitoring its levels is essential for stability studies of penicillin-based drugs and for detecting antibiotic residues in food products. This application note describes a validated HPLC-MS/MS method for the reliable quantification of **penicilloic acid** in complex biological samples.

Experimental Protocols Protocol 1: Sample Preparation from Citrus Matrix



This protocol is adapted for the extraction of **penicilloic acid** from citrus fruit or juice.[1]

- Homogenization: Freeze citrus fruit samples at -80°C and homogenize the frozen fruit into a
 fine powder using a blender. For juice samples, use the thawed juice directly.[1]
- Extraction: Weigh 2 g of the homogenized sample or juice into a centrifuge tube. Add 4 mL of phosphate buffer (PBS) and vortex for 10 minutes.[1]
- Liquid-Liquid Extraction (LLE): Add 4 mL of hexane to the sample, vortex for an additional 10 minutes, and then centrifuge to separate the layers. Discard the upper hexane layer.[1]
- Filtration: Filter the aqueous layer using a membrane filtration device.[1]
- Solid-Phase Extraction (SPE):
 - Load the filtrate onto an HLB (Hydrophilic-Lipophilic Balance) SPE column.[1]
 - Elute the analytes with 3 mL of acetonitrile.[1]
- Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 800 μL of ammonium acetate buffer for HPLC-MS/MS analysis.[1]

Protocol 2: Sample Preparation from Blood/Plasma

This protocol is suitable for the extraction of **penicilloic acid** from blood or plasma samples.

- Protein Precipitation: To a microcentrifuge tube, add an aliquot of the blood/plasma sample.
- Extraction: Add a mixed solution of acetonitrile and water (4:1, v/v) as the extraction solvent. Vortex vigorously to ensure thorough mixing and protein precipitation.[2]
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Analysis: Carefully transfer the supernatant to an autosampler vial for direct injection onto the HPLC-MS/MS system.[2]

HPLC-MS/MS Method



Chromatographic Conditions

- HPLC System: A UHPLC system such as the Waters Acquity I-Class or equivalent.[1]
- Column: Waters Acquity C18 column (150 mm × 2.1 mm, 1.7 μm) or equivalent.[1]
- Column Temperature: 40°C.[1]
- Mobile Phase A: Water with 0.1% formic acid.[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
- Flow Rate: 0.2 mL/min.[3]
- Gradient Elution:
 - Start with 95% Mobile Phase A and 5% Mobile Phase B.
 - Over 10 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.
 - Hold for 5 minutes before returning to initial conditions for equilibration.

Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTrap)
 equipped with an electrospray ionization (ESI) source.[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The precursor ion for benzylpenicilloic acid is m/z 353.1.[4][5] The
 product ions for quantification and confirmation are m/z 160.0 and m/z 128.0, respectively.[4]
 Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the HPLC-MS/MS method for **penicilloic acid** is summarized in the tables below.



Table 1: Mass Spectrometric Parameters for Penicilloic Acid

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
|------------------------|---------------------|-----------------------------------|----------------------------------|
| Benzylpenicilloic Acid | 353.1 | 160.0 | 128.0 |

Table 2: Method Validation Data for **Penicilloic Acid** in Blood[2]

| Parameter | Value |
|-------------------------------|-----------------|
| Linearity (r) | > 0.9974 |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy | 92.3% - 105.5% |
| Precision (Within-day) | < 10% |

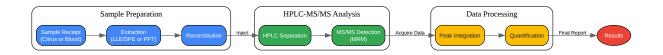
Table 3: Recovery of Penicilloic Acid in Citrus Matrix[6]

| Fortification Level (ng/g) | Absolute Recovery (%) |
|----------------------------|-----------------------|
| 0.1 | 50 - 75 |
| 0.25 | 50 - 75 |
| 1 | 50 - 75 |
| 10 | 50 - 75 |

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **penicilloic** acid.





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